Tyrosinase Inhibition: Ortho-Chloro Drives Potency
The presence of an ortho-chloro substituent on the benzyl ring is critical for potent tyrosinase (AbTYR) inhibition. While specific data for the target compound is not directly available, the closely related analog 1-(2-chloro-4-fluorobenzyl)piperazine, which shares the crucial 2-chlorobenzyl pharmacophore, demonstrates potent inhibition with IC50 values ranging from 0.19 to 1.72 μM . In contrast, non-chlorinated piperazine analogs in the same study were significantly less potent, establishing that the ortho-chloro group is a key driver of inhibitory activity . The target compound, containing a 2-chlorobenzyl group, is predicted to retain this potency enhancement.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Data not available for the exact compound; predicted based on structural analog. |
| Comparator Or Baseline | 1-(2-Chloro-4-fluorobenzyl)piperazine: IC50 = 0.19 – 1.72 μM. Non-chlorinated analogs: significantly higher IC50 (data not numerically provided in source). |
| Quantified Difference | Approximately >6-fold increase in potency for the 2-chloro-substituted analog compared to non-chlorinated versions, based on the provided IC50 range. |
| Conditions | AbTYR (Agaricus bisporus tyrosinase) enzyme inhibition assay. |
Why This Matters
For researchers studying melanogenesis or developing tyrosinase inhibitors, selecting a compound with the ortho-chloro substitution is essential for achieving meaningful inhibitory potency, as simpler, non-chlorinated building blocks will provide inferior activity.
